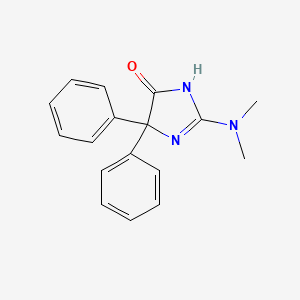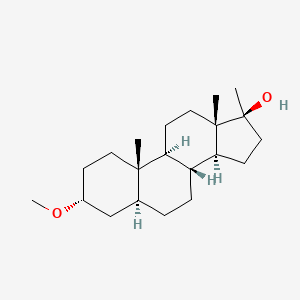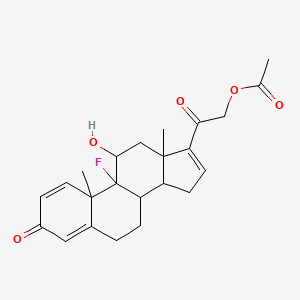
2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole: 5-chloro-2-methoxyphenylbenzimidazole , is a chemical compound with the following structure:
Structure:C13H10ClNO
This compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring system. Benzimidazoles exhibit diverse biological activities and are widely studied due to their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes::
- Condensation Reaction:
- One common synthetic route involves the condensation of o-phenylenediamine with 5-chloro-2-methoxybenzoyl chloride . The reaction proceeds under acidic conditions, forming the benzimidazole ring.
- The overall reaction can be represented as follows:
C6H4(NH2)2+C8H6ClNO2→C13H10ClNO+2HCl+2H2O
- While laboratory-scale synthesis is feasible, industrial production typically involves more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.
Analyse Chemischer Reaktionen
Reactivity::
2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole: can undergo various reactions, including:
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential bioactivity, including antimicrobial and antitumor properties.
Medicine: Research on its pharmacological effects and potential drug development.
Industry: May find applications in materials science or organic electronics.
Wirkmechanismus
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Eigenschaften
CAS-Nummer |
62871-15-2 |
|---|---|
Molekularformel |
C14H11ClN2O |
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H11ClN2O/c1-18-13-7-6-9(15)8-10(13)14-16-11-4-2-3-5-12(11)17-14/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
QDVCOIQHTAYVOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12009439.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12009446.png)






![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide](/img/structure/B12009487.png)

